![molecular formula C20H21F2NO4 B2478938 Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate CAS No. 303151-27-1](/img/structure/B2478938.png)
Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been documented. For instance, the synthesis of “Methyl 2-(4-(tert-butyl)phenoxy)acetate” is known . Another related compound, “methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate”, has also been synthesized and its crystal structure analyzed .Scientific Research Applications
Environmental Presence and Toxicity of Related Compounds
Synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound , have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies suggest some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs and developing SPAs with low toxicity and migration ability to decrease environmental pollution (Liu & Mabury, 2020).
Degradation and Environmental Treatment
The decomposition of related compounds, such as Methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, has been explored. This study demonstrates the feasibility of applying radio frequency (RF) plasma reactor for decomposing and converting MTBE into simpler compounds, suggesting potential environmental treatment applications for similar compounds (Hsieh et al., 2011).
Bioactivities of Analog Compounds
The bioactivities and natural sources of 2,4-Di-tert-butylphenol and its analogs have been reviewed. These compounds, including the chemical structure similar to the compound of interest, exhibit potent toxicity against almost all testing organisms, including their producers. The review highlights the importance of understanding the ecological and physiological roles of these compounds in their natural producers (Zhao et al., 2020).
Adsorption and Environmental Removal
Studies on the adsorption feasibility of different adsorbents for the elimination of MTBE, a related compound, from aqueous solutions have been summarized. This review provides insights into the removal functionality of various adsorbents toward MTBE, which could be relevant for environmental remediation efforts involving structurally similar compounds (Vakili et al., 2017).
properties
IUPAC Name |
methyl 2-[[2-(4-tert-butylphenoxy)-2,2-difluoroacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-19(2,3)13-9-11-14(12-10-13)27-20(21,22)18(25)23-16-8-6-5-7-15(16)17(24)26-4/h5-12H,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDYPHIGDZHGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC=CC=C2C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

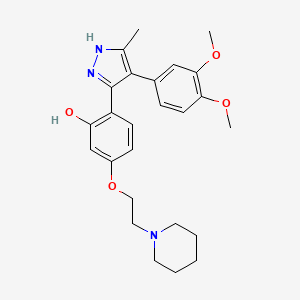
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine](/img/structure/B2478857.png)
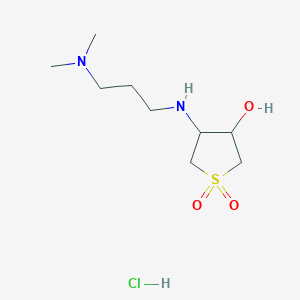
![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2478860.png)
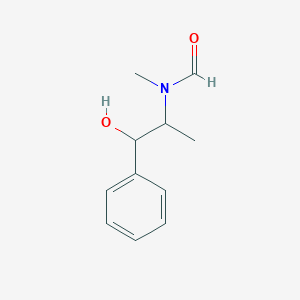
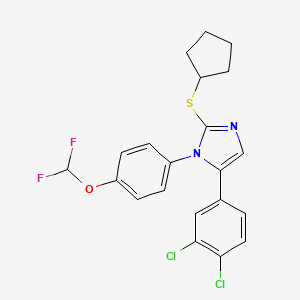
![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)
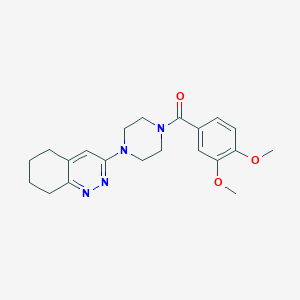
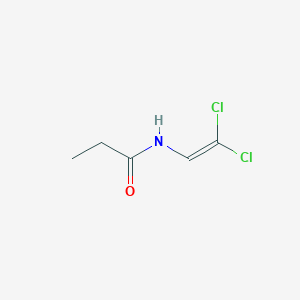

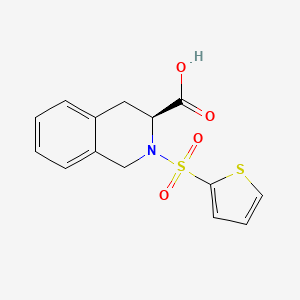

![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea](/img/structure/B2478877.png)
![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)